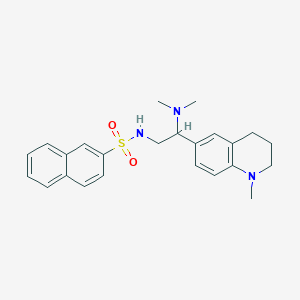
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis processes. The starting materials usually include derivatives of naphthalene and tetrahydroquinoline.
Step 1 Formation of the Naphthalene Sulfonyl Chloride: The initial step often involves sulfonylation of naphthalene to form naphthalene sulfonyl chloride. This can be achieved by reacting naphthalene with chlorosulfonic acid under controlled temperature conditions.
Step 2 Synthesis of Tetrahydroquinoline Intermediate: Concurrently, 1-methyl-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of quinoline derivatives.
Step 3 Coupling Reaction: The coupling of the intermediate with dimethylamine and the naphthalene sulfonyl chloride forms the final product. This reaction typically takes place in the presence of a base like triethylamine and under inert atmospheric conditions to prevent side reactions.
Industrial Production Methods
Industrial-scale production would mirror the lab synthesis but optimized for efficiency and yield. This could involve the use of continuous flow reactors to manage the exothermic reactions and ensure uniform product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, especially at the dimethylamino or tetrahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might be possible but are less common due to the stability of the compound's functional groups.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, utilizing reagents like sulfuric acid or nitric acid for nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Catalytic hydrogenation over palladium/carbon.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation and substitution reactions yield products with modified functional groups, leading to potentially new compounds with different properties and applications.
Scientific Research Applications
The compound's unique structure lends itself to numerous applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Serves as a probe in biochemical assays due to its fluorescent properties.
Medicine: Potential pharmaceutical intermediate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Applied in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:
Molecular Targets: Interacts with specific enzymes and receptors, potentially inhibiting or activating their biological functions.
Pathways: Modulates signaling pathways related to cell growth and differentiation, making it a candidate for cancer research and therapy.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)naphthalene-2-sulfonamide
1-Methyl-1,2,3,4-tetrahydroquinoline derivatives
Naphthalene sulfonamide derivatives
Uniqueness
Its distinct combination of dimethylamino, tetrahydroquinoline, and naphthalene sulfonamide groups imparts a unique set of reactivity and properties not found in simpler analogs. This makes it particularly versatile in synthetic applications and research.
Conclusion
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a highly valuable compound with significant potential across multiple fields due to its unique structure and reactivity. Its synthesis, reactions, and applications illustrate the breadth of possibilities in organic chemistry and beyond.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-26(2)24(21-11-13-23-20(15-21)9-6-14-27(23)3)17-25-30(28,29)22-12-10-18-7-4-5-8-19(18)16-22/h4-5,7-8,10-13,15-16,24-25H,6,9,14,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREBSSMBZCFVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)




![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)
![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)
